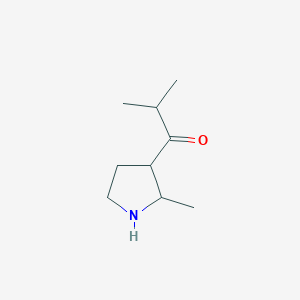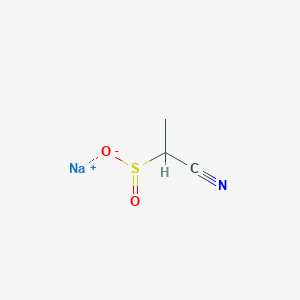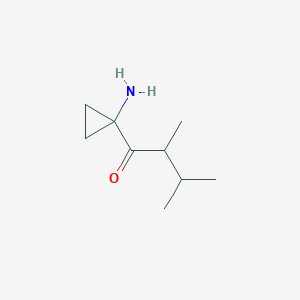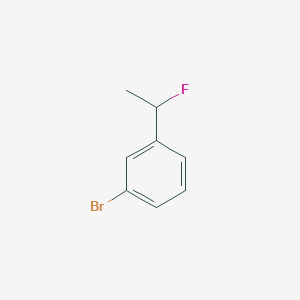
1-Bromo-3-(1-fluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1-fluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a 1-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-fluoroethyl)benzene can be synthesized through electrophilic aromatic substitution. The process involves the bromination of 3-(1-fluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 3-(1-fluoroethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 3-(1-fluoroethyl)phenol, 3-(1-fluoroethyl)aniline.
Oxidation: 3-(1-fluoroethyl)benzoic acid.
Reduction: 3-(1-fluoroethyl)benzene.
Scientific Research Applications
1-Bromo-3-(1-fluoroethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-fluoroethyl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and intermediates depend on the reaction conditions and reagents used .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Fluorobenzene: Features a benzene ring with a single fluorine atom.
1-Bromo-4-(1-fluoroethyl)benzene: Similar structure but with different substitution pattern.
Uniqueness: 1-Bromo-3-(1-fluoroethyl)benzene is unique due to the presence of both bromine and 1-fluoroethyl groups on the benzene ring. This dual substitution imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
1043689-20-8 |
|---|---|
Molecular Formula |
C8H8BrF |
Molecular Weight |
203.05 g/mol |
IUPAC Name |
1-bromo-3-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 |
InChI Key |
VFNNALFGUCKNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


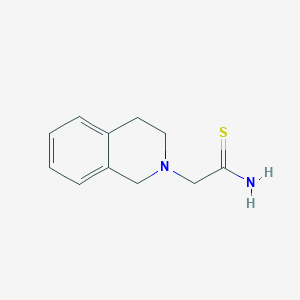
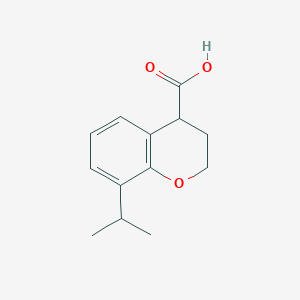
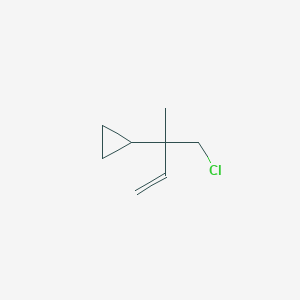
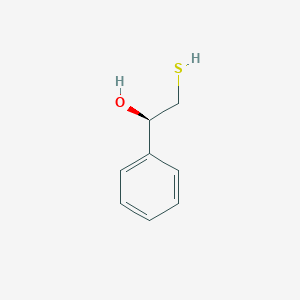
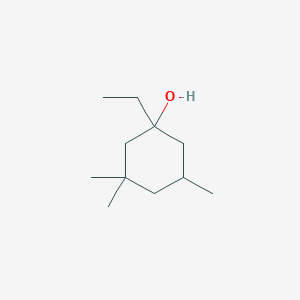
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
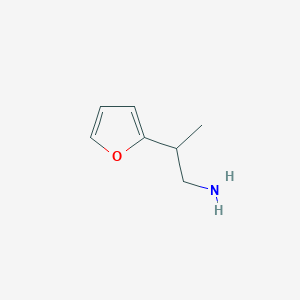
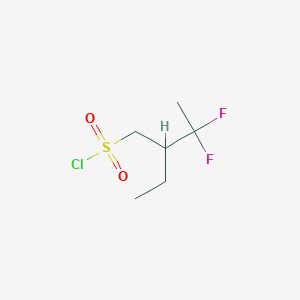
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)


